Bienvenue dans la boutique en ligne BenchChem!

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide

Antiviral Varicella-Zoster Virus Herpesviridae

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide (CAS 2320601-62-3) is a synthetic small-molecule amide (MF: C₁₃H₂₅NO₃S; MW: 275.41 g/mol) built on a tetrahydro-2H-thiopyran (thiane) core. The scaffold carries a 2-hydroxyethoxy substituent at the 4-position of the thiane ring and a pivalamide (2,2-dimethylpropanamide) group appended via a methylene linker.

Molecular Formula C13H25NO3S
Molecular Weight 275.41
CAS No. 2320601-62-3
Cat. No. B2986369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide
CAS2320601-62-3
Molecular FormulaC13H25NO3S
Molecular Weight275.41
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1(CCSCC1)OCCO
InChIInChI=1S/C13H25NO3S/c1-12(2,3)11(16)14-10-13(17-7-6-15)4-8-18-9-5-13/h15H,4-10H2,1-3H3,(H,14,16)
InChIKeyPVMKVXWIEQNDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide (CAS 2320601-62-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide (CAS 2320601-62-3) is a synthetic small-molecule amide (MF: C₁₃H₂₅NO₃S; MW: 275.41 g/mol) built on a tetrahydro-2H-thiopyran (thiane) core [1]. The scaffold carries a 2-hydroxyethoxy substituent at the 4-position of the thiane ring and a pivalamide (2,2-dimethylpropanamide) group appended via a methylene linker [1]. Computed physicochemical properties include XLogP3 = 1.1, a topological polar surface area (TPSA) of 83.9 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. The compound is currently supplied as a research reagent (e.g., Life Chemicals catalog #F6571-2696) for non-human investigative use [2].

Why In-Class Tetrahydrothiopyran Derivatives Cannot Be Interchanged with N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide


Tetrahydrothiopyran-containing compounds constitute a pharmacologically diverse class, yet minor structural variations produce substantial divergence in target engagement, potency, and physicochemical behavior. The target compound's specific combination of a thiane core, a 2-hydroxyethoxy solubilizing group, and a sterically hindered pivalamide terminus distinguishes it from tetrahydro-2H-thiopyran-4-carboxamide antivirals (e.g., amenamevir) and from 5-membered tetrahydrothiophene analogs [1][2]. The pivalamide group introduces steric bulk and metabolic stability not present in simpler carboxamide or urea-based congeners, while the hydroxyethoxy appendage modulates hydrogen-bonding capacity and aqueous solubility relative to unsubstituted thiane derivatives [1]. Generic substitution without head-to-head comparative data risks selecting a compound with divergent target selectivity, altered pharmacokinetic liability, or incompatible physicochemical profile for the intended assay or synthetic application.

Quantitative Differentiation Evidence: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide vs. Closest Analogs


Antiviral Potency Against Varicella-Zoster Virus (VZV): Class-Level Anti-VZV Activity of Tetrahydrothiopyran Derivatives

Tetrahydrothiopyran derivatives as a class exhibit potent anti-VZV activity. In the foundational patent US 6,903,125, exemplified tetrahydro-2H-thiopyran-4-carboxamide compounds demonstrated EC₅₀ values ranging from 0.033 to 0.10 µM against VZV in plaque reduction assays, representing an approximately 34- to 103-fold improvement over acyclovir (EC₅₀ = 3.4 µM) tested under comparable conditions [1]. The target compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide contains the same tetrahydro-2H-thiopyran core but bears a distinct pivalamide side-chain and a 4-(2-hydroxyethoxy) substitution, placing it within this antiviral chemotype. However, no compound-specific EC₅₀ has been published in a primary peer-reviewed source for CAS 2320601-62-3; the patent class data provide a structural-activity context but cannot substitute for direct measurement.

Antiviral Varicella-Zoster Virus Herpesviridae Tetrahydrothiopyran

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. the 5-Membered Tetrahydrothiophene Analog

The target compound's computed XLogP3 of 1.1 and TPSA of 83.9 Ų place it within favorable drug-like chemical space (XLogP3 < 5; TPSA < 140 Ų) [1]. By comparison, the structural analog N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide, which replaces the 6-membered thiane ring with a 5-membered tetrahydrothiophene ring, is expected to exhibit a lower XLogP3 (estimated ~0.6–0.8) and a reduced TPSA due to decreased ring size and reduced accessible surface area . The six-membered thiane ring in the target compound provides greater conformational flexibility (6 rotatable bonds) and a slightly elevated lipophilicity relative to the five-membered analog, which may influence membrane permeability and non-specific protein binding in cellular assays.

Physicochemical Properties Drug-likeness Lipophilicity TPSA

Hydrogen-Bonding Capacity Differentiation vs. Unsubstituted Thiane and Carboxamide Derivatives

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), contributed by the hydroxyl group of the hydroxyethoxy chain and the amide NH (donors), plus the ether oxygen, amide carbonyl, and sulfur atom (acceptors) [1]. In contrast, unsubstituted tetrahydro-2H-thiopyran-4-carboxamide derivatives (e.g., the core scaffold of US 6,903,125) typically exhibit HBD = 1 (amide NH only) and HBA = 2–3, lacking the additional hydroxyl donor and ether acceptor [2]. The presence of the hydroxyethoxy group increases the total hydrogen-bonding capacity by 1 HBD and 1–2 HBA, enhancing aqueous solubility potential and enabling additional target-ligand interactions that are unavailable to simpler carboxamide analogs.

Hydrogen Bonding Solubility Molecular Recognition Structure-Activity Relationship

Steric and Metabolic Differentiation Conferred by the Pivalamide Moiety vs. Simpler Amide Analogs

The pivalamide (tert-butylamide) group introduces a quaternary α-carbon adjacent to the amide carbonyl, generating substantial steric hindrance around the amide bond. This steric bulk is known to reduce susceptibility to amidase-mediated hydrolysis compared to primary amides, acetamides, or less hindered secondary amides [1]. By contrast, tetrahydrothiopyran-4-carboxamide derivatives described in US 6,903,125 contain secondary carboxamide linkages without the tert-butyl steric shield, rendering them potentially more susceptible to metabolic amide bond cleavage [2]. The pivalamide feature thus represents a specific design element for prolonging metabolic half-life, which may be advantageous in cellular or in vivo experimental contexts where amide stability is a limiting factor.

Metabolic Stability Steric Hindrance Pivalamide Amide Bond

Recommended Application Scenarios for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: Scaffold for Next-Generation Anti-VZV Agents

The tetrahydrothiopyran core class has demonstrated EC₅₀ values 34- to 103-fold superior to acyclovir against VZV in plaque reduction assays [1]. N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide, bearing the same core with differentiated pivalamide and hydroxyethoxy functionality, is a structurally justified starting point for medicinal chemistry optimization programs targeting acyclovir-resistant or acyclovir-suboptimal VZV indications. Its pivalamide group may offer improved metabolic stability compared to the carboxamide derivatives originally characterized in US 6,903,125, potentially extending the duration of action in cell-based antiviral assays.

Physicochemical Probe Development: Balancing Lipophilicity and Solubility in Cell-Based Assays

With a computed XLogP3 of 1.1 and TPSA of 83.9 Ų, combined with 2 HBD and 4 HBA, this compound occupies a favorable region of drug-like chemical space for cell permeability and aqueous solubility [2]. The hydroxyethoxy substituent provides an additional solubilizing handle absent in simpler thiane-carboxamide derivatives. This profile makes the compound a suitable candidate for developing physicochemical probes where moderate lipophilicity must be balanced against adequate solubility for in vitro pharmacology or phenotypic screening applications.

Synthetic Building Block for Parallel Library Synthesis

The compound's dual functional groups—a primary hydroxyl on the hydroxyethoxy chain and the pivalamide NH—provide orthogonal derivatization handles for library synthesis [2]. The hydroxyl can be elaborated via etherification, esterification, or oxidation, while the amide can undergo N-alkylation or serve as a directing group. The sterically encumbered pivalamide group also serves as a protecting group equivalent that may survive multi-step synthetic sequences, making this compound a versatile intermediate for generating focused tetrahydrothiopyran-based screening libraries.

Comparative Selectivity Profiling Against Related Herpesviridae Targets

Given the established activity of tetrahydrothiopyran derivatives against multiple herpesviruses (VZV, HSV-1, HSV-2) as documented in US 6,903,125 [1], this compound can serve as a differentiated probe for comparative selectivity profiling across the Herpesviridae family. The combination of the 6-membered thiane ring (vs. 5-membered tetrahydrothiophene analogs) and the pivalamide terminus may confer distinct selectivity fingerprints that are valuable for understanding structure-selectivity relationships within antiviral chemotypes targeting the helicase-primase complex or other viral machinery.

Quote Request

Request a Quote for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.